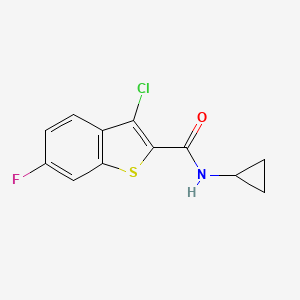

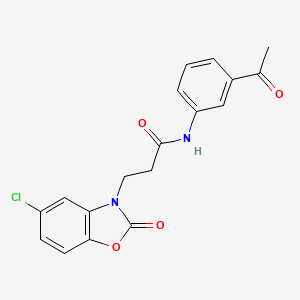

![molecular formula C8H18Cl2N2OS B2507436 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride CAS No. 2503207-61-0](/img/structure/B2507436.png)

2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-Imino-2λ^6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride" is a chemically synthesized molecule that belongs to the class of azaspirocycles. These compounds are characterized by their spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of a sulfur atom (thia) indicates that this compound also contains a heteroatom within its cyclic structure. The compound's dihydrochloride form suggests it is a salt, likely synthesized for improved solubility or stability.

Synthesis Analysis

The synthesis of related 1-azaspiro[4.5]decanes has been reported through the 5-endo iodine-promoted ring closure of 4-allyl-4-(alkylamino)cyclohexanone derivatives, yielding good results. This method was tested with enantiopure homoallylamines to assess the diastereoselectivity of the process, which is crucial for the synthesis of enantiopure compounds that could serve as intermediates to natural products with the azabicyclic ring structure .

Molecular Structure Analysis

The molecular structure of azaspirocycles like "2-Imino-2λ^6-thia-8-azaspiro[4.5]decane 2-oxide" is complex due to the presence of multiple chiral centers, which can lead to various stereoisomers. The synthesis process's diastereoselectivity is essential for obtaining the desired isomer. The presence of the imino group and the sulfur atom within the spirocyclic framework adds to the complexity of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azaspirocycles can undergo various chemical reactions due to their functional groups and strained ring system. The imino group in the compound can participate in nucleophilic addition reactions, while the presence of the sulfur atom may allow for oxidation-reduction reactions. The synthesis of a related compound, 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, involved the addition of prenyl magnesium bromide to a 4-methoxybenzylimine and iodine-initiated aminocyclization to form the azaspirocycle . This indicates that similar strategies could be employed in the synthesis and further chemical manipulation of "2-Imino-2λ^6-thia-8-azaspiro[4.5]decane 2-oxide".

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "2-Imino-2λ^6-thia-8-azaspiro[4.5]decane 2-oxide" are not detailed in the provided papers, we can infer that the compound's solubility, stability, and reactivity are influenced by its ionic form as a dihydrochloride salt. The azaspirocycle's rigid structure may also impact its boiling point, melting point, and crystalline properties. The presence of chiral centers suggests that the compound may exhibit optical activity, which could be analyzed using techniques such as polarimetry or circular dichroism.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

New 1-thia-azaspiro[4.5]decane derivatives, including those related to the chemical structure of interest, have been synthesized for anticancer studies. These compounds, derived from thiazolopyrimidine and 1,3,4-thiadiazole, showed moderate to high inhibition activities against several cancer cell lines, including HepG-2, PC-3, and HCT116, indicating their potential as therapeutic agents in cancer treatment (Flefel et al., 2017).

Novel Spiro System Synthesis

The synthesis of a new spiro system, 1-oxa-7λ6-thia-4-azaspiro[4.5]decane-7,7-diones, has been reported. These spirocyclic compounds are synthesized from dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione and N-substituted 2-aminoethanols. The innovative approach to creating these compounds opens up new avenues for the development of biologically active substances (Palchikov et al., 2018).

Antiviral Activity Against Human Coronavirus

A series of 1-thia-4-azaspiro[4.5]decan-3-ones has been synthesized and evaluated for their activity against the human coronavirus and influenza virus. Notably, certain derivatives showed significant inhibitory activity against the human coronavirus 229E, highlighting the potential of these compounds in antiviral drug development (Apaydın et al., 2019).

Anti-Influenza Virus Activity

N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives carrying an adamantyl moiety have been synthesized and evaluated for their antiviral activity against influenza A and B viruses. A microwave-assisted synthesis method facilitated the creation of these compounds, which displayed varying degrees of inhibitory activity, with specific compounds acting as potent fusion inhibitors against influenza A virus, demonstrating the potential for these substances in treating influenza (Göktaş et al., 2012).

Development of Multifunctional Drug Modules

Thia/oxa-azaspiro[3.4]octanes have been synthesized as novel, multifunctional, and structurally diverse modules for drug discovery. These compounds represent an innovative approach to developing new therapeutic agents, showcasing the versatility of spirocyclic compounds in pharmaceutical research (Li et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

2-imino-2λ6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2OS.2ClH/c9-12(11)6-3-8(7-12)1-4-10-5-2-8;;/h9-10H,1-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJPCUWKWKMZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCS(=N)(=O)C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride | |

CAS RN |

2503207-61-0 |

Source

|

| Record name | 2-imino-2lambda6-thia-8-azaspiro[4.5]decan-2-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

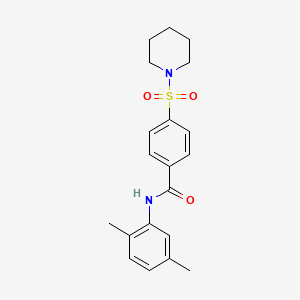

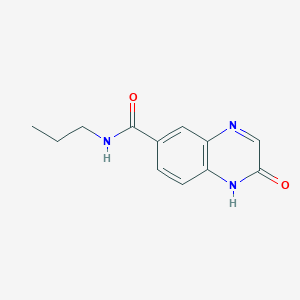

![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)

![2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide](/img/structure/B2507357.png)

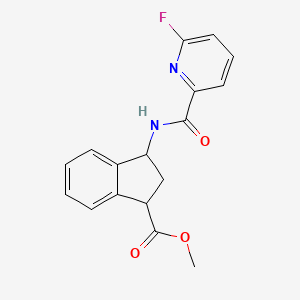

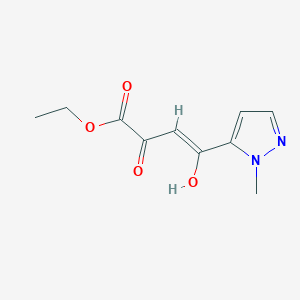

![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)

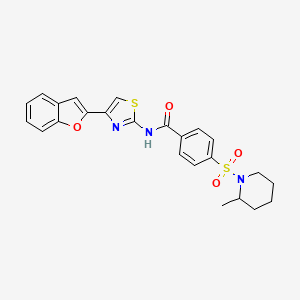

![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)

![3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2507372.png)

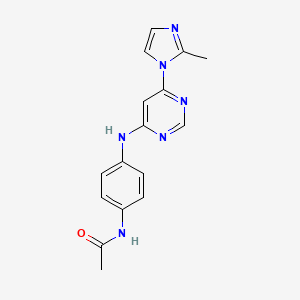

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)